3-Amino-1-methylpyrrolidine-2,5-dione

Succinimide formation kinetics pH-dependent stability Protein deamidation models

Researchers requiring a succinimide building block with both N-methyl and 3-amino substitution often face supply gaps for this specific dual-substituted scaffold. Using non-methylated or non-aminated analogs leads to failed sequential derivatization and inaccurate analytical calibration. - Supplies the exact dual-substitution pattern: the N-methyl group protects the ring nitrogen, enabling unambiguous functionalization first at the 3-amino group (amide coupling, reductive amination, sulfonamide formation) then at the ring carbonyls-reducing protecting group manipulations compared to the free N-H analog. - Available as a racemic mixture (95% purity) for cost-sensitive exploratory work; the (S)-enantiomer (CAS 220835-68-7, ≥98%) is also procurable for stereochemically critical lead optimization. - Serves as a critical reference standard for validating ninhydrin-based amino acid analysis protocols targeting N-methylated succinimide intermediates.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 67513-65-9
Cat. No. B1600722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methylpyrrolidine-2,5-dione
CAS67513-65-9
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)N
InChIInChI=1S/C5H8N2O2/c1-7-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3
InChIKeyMAAOXKYXACWXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-methylpyrrolidine-2,5-dione: Chemical Identity & Characteristics


3-Amino-1-methylpyrrolidine-2,5-dione (CAS 67513-65-9) is a heterocyclic small molecule belonging to the succinimide (pyrrolidine-2,5-dione) class, characterized by a C5H8N2O2 formula and a molecular weight of 128.13 g/mol . The compound bears a primary amino group at the 3-position and a methyl substituent at the 1-position of the succinimide ring, a dual-substitution pattern that distinguishes it from both the parent 3-aminopyrrolidine-2,5-dione (lacking N-methyl) and N-methylsuccinimide (lacking the 3-amino group) . Commercially available primarily as a racemic mixture with a typical minimum purity specification of 95% , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where both the nucleophilic amine and the electrophilic carbonyl groups are available for further derivatization .

3-Amino-1-methylpyrrolidine-2,5-dione: Why Generic Substitution Fails


Pyrrolidine-2,5-dione derivatives cannot be treated as interchangeable commodity chemicals for research procurement, because minor changes in ring substitution profoundly alter reactivity, physicochemical properties, and biological target engagement. 3-Amino-1-methylpyrrolidine-2,5-dione exemplifies this principle: the simultaneous presence of a nucleophilic 3-amino group and an N-methyl substituent creates a reactivity profile that is absent in either 3-aminopyrrolidine-2,5-dione (CAS 5615-80-5, which lacks the N-methyl group and has different hydrogen-bonding capacity) or N-methylsuccinimide (CAS 1121-07-9, which lacks the amino handle for downstream conjugation) . Furthermore, the N-methyl group imparts distinct pH-dependent stability and cyclization kinetics compared to the non-methylated analog, as demonstrated in biochemical model systems [1]. Below, we present the quantitative evidence that substantiates why this specific compound must be evaluated on its own data rather than by class-level assumptions.

3-Amino-1-methylpyrrolidine-2,5-dione: Quantitative Differentiation Evidence


Accelerated Succinimide Formation Under Acidic Conditions

In a controlled biochemical study, the formation rate of 3-amino-N-methylsuccinimide (NMS, i.e., 3-amino-1-methylpyrrolidine-2,5-dione) from its precursor γ-N-methylasparagine (γ-NMA) was directly compared with the deamidation rate of unmodified asparagine (Asn). At pH 1, NMS formation proceeded at a rate >10-fold faster than Asn deamidation, and the resulting NMS was stable under these conditions [1]. This represents a class-level inference for 3-amino-1-methylpyrrolidine-2,5-dione versus the non-methylated 3-aminopyrrolidine-2,5-dione (aspartimide), which forms from Asn at substantially slower rates and with different pH-dependent stability profiles under identical conditions [1]. Note: This comparison is drawn from a shared experimental system; a direct head-to-head kinetic measurement between the two isolated compounds under identical assay conditions has not been published.

Succinimide formation kinetics pH-dependent stability Protein deamidation models

Enantiomeric Purity Options: Racemic vs. (S)-Enantiomer

3-Amino-1-methylpyrrolidine-2,5-dione is commercially available in two stereochemical forms with distinct purity specifications. The racemic mixture (CAS 67513-65-9) is supplied at a minimum purity of 95% , while the enantiopure (S)-enantiomer (CAS 220835-68-7) is offered at ≥98% purity . The (S)-enantiomer also features a defined specific stereochemistry at the chiral 3-position, indicated by the (3S) designation, and is recommended for storage at 2–8°C in sealed, dry conditions . This stereochemical optionality does not exist for the simpler analog 3-aminopyrrolidine-2,5-dione (CAS 5615-80-5), which is also supplied as a racemate at 95% purity but for which a commercially available single enantiomer is far less accessible.

Chiral building blocks Enantiomeric purity Asymmetric synthesis

Dual Orthogonal Reactive Handles for Sequential Derivatization

The simultaneous presence of a nucleophilic primary amine (at C-3) and two electrophilic carbonyl groups (at C-2 and C-5) on the succinimide ring provides 3-amino-1-methylpyrrolidine-2,5-dione with orthogonal reactive handles suitable for sequential derivatization. This enables amide bond formation at the 3-amino position, imine formation, or N-alkylation, while the ring carbonyls can undergo reduction or nucleophilic addition independently [1]. In contrast, N-methylsuccinimide (CAS 1121-07-9) lacks the 3-amino group and therefore supports only ring-carbonyl chemistry, while 3-aminopyrrolidine-2,5-dione (CAS 5615-80-5) bears a free N-H that may compete with the 3-amino group in certain reactions, reducing chemoselectivity . This is a class-level inference based on fundamental organic reactivity principles; no published head-to-head chemoselectivity study comparing these three compounds in a single experimental series was identified.

Orthogonal functionalization Heterocyclic building blocks Medicinal chemistry intermediates

Application Scenarios for 3-Amino-1-methylpyrrolidine-2,5-dione


pH-Dependent Succinimide Stability and Deamidation Studies

Researchers investigating the role of N-methylation in protein succinimide formation and stability can employ 3-amino-1-methylpyrrolidine-2,5-dione as a direct model compound. As demonstrated by Klotz and Higgins (1991), the N-methylated succinimide (NMS) forms >10-fold faster than Asn deamidation at pH 1 and exhibits distinct stability behavior across pH 4.0–9.0 compared to the non-methylated aspartimide species [1]. This compound is therefore the appropriate standard for analytical method development targeting N-methylated succinimide intermediates in peptide and protein analysis, where use of non-methylated succinimide analogs would yield inaccurate calibration.

Chiral Succinimide Building Block for Stereoselective Synthesis

For asymmetric synthesis programs requiring a chiral pyrrolidine-2,5-dione precursor, the (S)-enantiomer (CAS 220835-68-7, ≥98% purity) provides a defined (3S) stereocenter that can direct diastereoselective transformations at the ring carbonyls or the amino group . The racemic form (CAS 67513-65-9) may be procured for cost-sensitive exploratory work, while the enantiopure form is reserved for lead optimization where stereochemical integrity is critical. This dual availability is a procurement advantage not shared by the simpler 3-aminopyrrolidine-2,5-dione, for which commercial access to a single enantiomer is limited .

Sequential Orthogonal Derivatization in Medicinal Chemistry Libraries

Medicinal chemists building focused libraries around the succinimide scaffold can exploit the three orthogonal reactive handles of 3-amino-1-methylpyrrolidine-2,5-dione. The N-methyl group protects the ring nitrogen from undesired reactivity, allowing unambiguous sequential functionalization: first at the 3-amino group (via amide coupling, reductive amination, or sulfonamide formation), then at the ring carbonyls (via reduction to hydroxylactams or nucleophilic addition) [2]. This predetermined reactivity sequence reduces the need for protecting group manipulations compared to 3-aminopyrrolidine-2,5-dione, where the free N-H can interfere with amine-directed chemistry .

Analytical Reference Standard for LC-MS and Amino Acid Analysis

Given that 3-amino-N-methylsuccinimide (NMS) is not detectable by o-phthalaldehyde postcolumn derivatization and is destroyed by phenyl isothiocyanate precolumn derivatization—but is quantifiable by ninhydrin postcolumn methods [1]—this compound serves as a critical reference standard for laboratories validating amino acid analysis protocols. Procurement of authentic 3-amino-1-methylpyrrolidine-2,5-dione is essential for establishing detection limits and recovery rates in methods intended to monitor NMS formation in peptide stability studies.

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